![molecular formula C25H27N3O2 B14092792 N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B14092792.png)
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine
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Overview
Description
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-(2-methoxyphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide .
Uniqueness
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H27N3O2/c1-29-25-13-6-5-12-24(25)27-14-16-28(17-15-27)26-19-22-10-7-11-23(18-22)30-20-21-8-3-2-4-9-21/h2-13,18-19H,14-17,20H2,1H3/b26-19+ |
InChI Key |
GYUUIHLDVIQPSI-LGUFXXKBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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